Biochemical Potency Against EZH2: Comparison with a Structurally Divergent Thienopyrimidinone
The compound demonstrates clear, quantifiable inhibition of EZH2 methyltransferase activity, a property not shared by all thienopyrimidinones. In a biochemical assay measuring the transfer of a [3H]methyl group from SAM to a core histone substrate, this compound inhibited EZH2 with an IC50 of 120 nM [1]. In contrast, a structurally distinct thieno[3,2-d]pyrimidinone-based Cdc7 inhibitor (compound 3d) shows a completely different kinase selectivity profile, with potent activity against Cdc7 but no reported EZH2 activity [2]. This highlights the target specificity conferred by the specific substitution.
| Evidence Dimension | Enzymatic inhibition of EZH2 vs. kinase selectivity profile |
|---|---|
| Target Compound Data | IC50 = 120 nM (EZH2) |
| Comparator Or Baseline | Thieno[3,2-d]pyrimidinone Cdc7 inhibitor (compound 3d): Potent Cdc7 inhibition, excellent kinase selectivity but no EZH2 activity reported. |
| Quantified Difference | Functional target switch: EZH2 inhibition vs. Cdc7 kinase inhibition. |
| Conditions | Biochemical assay using [3H]SAM and core histone substrate for EZH2; kinase panel screening for Cdc7 inhibitor. |
Why This Matters
For procurement, this confirms the compound is a validated EZH2 inhibitor, not a general kinase inhibitor, ensuring its suitability for epigenetic projects.
- [1] BindingDB. Entry BDBM50562609. Affinity Data: IC50 120 nM for EZH2. View Source
- [2] Kurasawa O, et al. Discovery of a Novel, Highly Potent, and Selective Thieno[3,2-d]pyrimidinone-Based Cdc7 Inhibitor (TAK-931). J Med Chem. 2020;63(3):1084-1104. View Source
